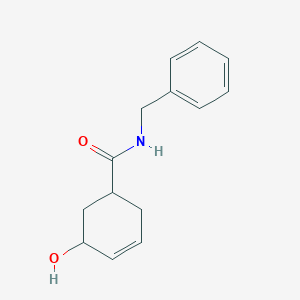

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide

Vue d'ensemble

Description

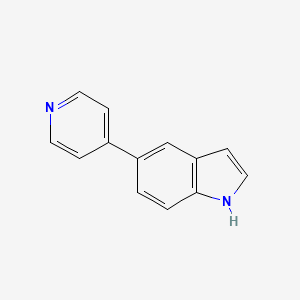

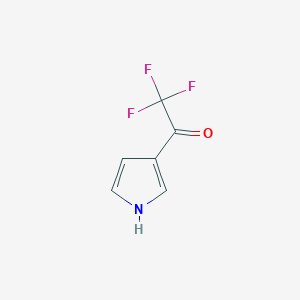

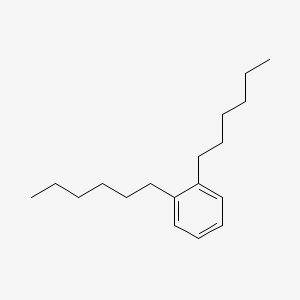

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide (BHCE) is a cyclic amide compound that has been studied extensively in recent years due to its interesting chemical and biological properties. BHCE is a cyclic amide that contains both an amide group and a hydroxy group. It is synthesized from the reaction of benzyl alcohol and cyclohexanecarboxylic acid. BHCE has been found to have a variety of applications in scientific research, including in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Anticonvulsant Potential

- Study 1 : Research by Amaye et al. (2021) investigated enaminone derivatives, including N-benzamide enaminone analogs, for their potential anticonvulsant activities. This study synthesized specific compounds and evaluated their effectiveness in acute seizure rodent models.

Enzymatic Activities

- Study 2 : A study by Laempe et al. (1999) focused on the enzymes involved in the benzoyl-CoA pathway in bacteria. They examined the conversion of certain intermediates, closely related to the structure of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide, in the anaerobic bacterial metabolism.

Photochemical Properties

- Study 3 : The work by Kishikawa et al. (1997) explored the photo[4+2]cycloaddition of enone with a benzene ring, where compounds related to this compound were used. This study provides insights into the photochemical reactions of these compounds.

Synthesis Methods

- Study 4 : A study by He et al. (2017) developed a new method for the synthesis of 2-hydroxy-6-oxocyclohex-1-enecarboxamides, demonstrating a novel strategy for creating compounds structurally similar to this compound.

Pharmaceutical Research

- Study 5 : The research by Banitt et al. (1977) involved the synthesis and evaluation of benzamides, including trifluoroethoxy ring substituents and heterocyclic amide side chains, for their potential antiarrhythmic activity.

Enzymatic Conversion

- Study 6 : A study by Boll et al. (2000) explored the enzymatic conversion processes involving benzoyl-CoA, which is closely related to the compound of interest. This research provided valuable insights into the biochemical transformations of these compounds.

Propriétés

IUPAC Name |

N-benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-6,8,12-13,16H,7,9-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDOESRHDXCBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567744 | |

| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61088-56-0 | |

| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

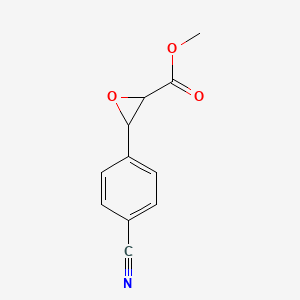

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)